(3S)-3-hydroxy-3-[(2S,4R)-2-[(4R)-2-(2-hydroxy-6-pentylphenyl)-4,5-dihydro-1,3-thiazol-4-yl]-3-methyl-1,3-thiazolidin-4-yl]-2,2-dimethylpropanoic acid
CAS No.:
Cat. No.: VC16502614
Molecular Formula: C23H34N2O4S2
Molecular Weight: 466.7 g/mol
* For research use only. Not for human or veterinary use.
![(3S)-3-hydroxy-3-[(2S,4R)-2-[(4R)-2-(2-hydroxy-6-pentylphenyl)-4,5-dihydro-1,3-thiazol-4-yl]-3-methyl-1,3-thiazolidin-4-yl]-2,2-dimethylpropanoic acid -](/images/structure/VC16502614.png)
Specification
Molecular Formula | C23H34N2O4S2 |
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Molecular Weight | 466.7 g/mol |
IUPAC Name | 3-hydroxy-3-[2-[2-(2-hydroxy-6-pentylphenyl)-4,5-dihydro-1,3-thiazol-4-yl]-3-methyl-1,3-thiazolidin-4-yl]-2,2-dimethylpropanoic acid |
Standard InChI | InChI=1S/C23H34N2O4S2/c1-5-6-7-9-14-10-8-11-17(26)18(14)20-24-15(12-30-20)21-25(4)16(13-31-21)19(27)23(2,3)22(28)29/h8,10-11,15-16,19,21,26-27H,5-7,9,12-13H2,1-4H3,(H,28,29) |
Standard InChI Key | QZBCDLLHQSDFIG-UHFFFAOYSA-N |
Canonical SMILES | CCCCCC1=C(C(=CC=C1)O)C2=NC(CS2)C3N(C(CS3)C(C(C)(C)C(=O)O)O)C |
Introduction
Chemical Structure and Stereochemical Significance
The molecule contains two heterocyclic cores: a 1,3-thiazolidine ring and a 4,5-dihydro-1,3-thiazole ring, interconnected through chiral centers. Key structural features include:
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Thiazolidine ring: A five-membered ring with sulfur and nitrogen atoms at positions 1 and 3, respectively, and a carbonyl group at position 4.
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Thiazole ring: A partially saturated six-membered ring with sulfur and nitrogen atoms, substituted with a 2-hydroxy-6-pentylphenyl group.
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Chirality: Four stereocenters [(3S), (2S,4R), and (4R)] dictate its three-dimensional conformation, influencing interactions with biological targets .
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Side chains: A 2,2-dimethylpropanoic acid moiety enhances solubility, while the pentylphenyl group contributes to hydrophobic interactions.
Synthetic Pathways and Challenges
Synthesis of this compound would likely involve multi-step strategies common to thiazolidine-thiazole hybrids:
Thiazolidine Ring Formation
The thiazolidine core is typically synthesized via cyclization of cysteine derivatives with α-halo acids or ketones. For example, mercaptoacetic acid reacts with N-substituted hydrazides under refluxing dioxane to form 1,3-thiazolidin-4-ones .
Thiazole Ring Construction
The dihydrothiazole moiety may be formed through Hantzsch thiazole synthesis, involving the reaction of thioamides with α-haloketones. Substituents like the 2-hydroxy-6-pentylphenyl group would require regioselective Friedel-Crafts alkylation or Suzuki coupling .
Stereochemical Control
Enantioselective synthesis poses significant challenges due to multiple chiral centers. Asymmetric catalysis or chiral pool strategies using naturally occurring amino acids (e.g., L-cysteine) could enforce the (3S), (2S,4R), and (4R) configurations .
Biological Activity and Mechanistic Insights
While no direct studies on this compound exist, structurally related thiazolidinones and thiazoles exhibit notable bioactivities:
Antimicrobial and Antioxidant Effects
Thiazolidinones with propanoic acid side chains demonstrate broad-spectrum antimicrobial activity, likely through disruption of microbial cell membranes or enzyme inhibition . The 2-hydroxy group on the phenyl ring may confer radical-scavenging properties.
Hypothesized Mechanism of Action
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Enzyme inhibition: The thiazolidine ring may chelate metal ions in enzyme active sites (e.g., matrix metalloproteinases or kinases).
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Receptor modulation: The pentylphenyl group could interact with hydrophobic pockets in G-protein-coupled receptors.
Comparative Analysis with Structural Analogs
Therapeutic Applications and Future Directions
Oncology
The compound’s potential to inhibit tubulin polymerization or kinase activity warrants evaluation in multidrug-resistant cancers. Preclinical studies could assess synergy with existing chemotherapeutics.
Infectious Diseases
Structural similarity to antimicrobial thiazolidinones suggests possible efficacy against Gram-positive bacteria or fungi.
Neurodegenerative Disorders
Antioxidant moieties (2-hydroxy phenyl) may mitigate oxidative stress in Alzheimer’s or Parkinson’s models.
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